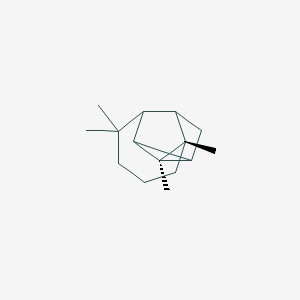
TRIS(CYCLOPENTADIENYL)SAMARIUM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Samarium, a lanthanide metal, is known for its ability to mediate various organic reactions, particularly those involving electron transfer processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(CYCLOPENTADIENYL)SAMARIUM typically involves the reaction of samarium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere. The reaction proceeds as follows:
SmCl3+3NaC5H5→Sm(C5H5)3+3NaCl
The product is then purified by sublimation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and inert atmosphere conditions .
化学反应分析
Types of Reactions
TRIS(CYCLOPENTADIENYL)SAMARIUM undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form samarium oxide.
Reduction: Can reduce organic compounds, such as carbonyl groups, to alcohols.
Substitution: Participates in ligand exchange reactions with other cyclopentadienyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxygen: For oxidation reactions.
Hydrogen: For reduction reactions.
Other cyclopentadienyl compounds: For substitution reactions.
Major Products
The major products formed from these reactions include samarium oxide, alcohols, and substituted cyclopentadienyl complexes .
科学研究应用
TRIS(CYCLOPENTADIENYL)SAMARIUM has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving electron transfer.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
作用机制
The mechanism by which TRIS(CYCLOPENTADIENYL)SAMARIUM exerts its effects involves electron transfer processes. The compound can donate or accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved include interactions with organic substrates, leading to the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
- Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
Uniqueness
TRIS(CYCLOPENTADIENYL)SAMARIUM is unique due to its specific electron transfer capabilities and its ability to mediate a wide range of organic reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis .
属性
CAS 编号 |
1298-55-1 |
|---|---|
分子式 |
C15H15Sm |
分子量 |
345.6 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;samarium(3+) |
InChI |
InChI=1S/3C5H5.Sm/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChI 键 |
JATUBMAGPQRBHH-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sm+3] |
规范 SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Sm+3] |
Key on ui other cas no. |
1298-55-1 |
Pictograms |
Flammable |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol](/img/structure/B75000.png)




![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)






